N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
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Overview
Description
N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a propan-2-yloxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide typically involves multiple steps. One common method includes the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and anticancer properties.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as photochromic and luminescent materials.
Industrial Chemistry: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide include:
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Spiropyrans and spirooxazines: These compounds also contain benzothiazole and are known for their photochromic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S2/c1-14(2)30-17-7-5-6-15(12-17)22(29)28-24(31)27-20-13-16(10-11-18(20)25)23-26-19-8-3-4-9-21(19)32-23/h3-14H,1-2H3,(H2,27,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWNHYVCUAQAGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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